3,5-Diiodo-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREKTVACBXQCSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060685 |

Source

|

| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-76-8 |

Source

|

| Record name | 3,5-Diiodo-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxynic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodo-4-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-diiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXYNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C0QV5JK0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Diiodo-4-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,5-Diiodo-4-hydroxybenzoic Acid

Executive Summary

This document provides a comprehensive technical overview of 3,5-Diiodo-4-hydroxybenzoic acid, a key halogenated derivative of 4-hydroxybenzoic acid. Intended for an audience of researchers, medicinal chemists, and drug development scientists, this guide synthesizes critical information regarding its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. The narrative emphasizes the causality behind experimental methodologies and provides validated protocols, supported by authoritative references. Key data is presented in structured tables and workflows are visualized through diagrams to ensure clarity and facilitate practical application in a laboratory setting.

Core Compound Identification

3,5-Diiodo-4-hydroxybenzoic acid is a poly-substituted aromatic compound featuring a benzoic acid core. The strategic placement of two iodine atoms ortho to a hydroxyl group and meta to a carboxylic acid function imparts unique chemical and physical properties that make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.[1]

| Identifier | Value | Source |

| IUPAC Name | 4-hydroxy-3,5-diiodobenzoic acid | [2][3] |

| CAS Number | 618-76-8 | [2][4] |

| Molecular Formula | C₇H₄I₂O₃ | [4][5] |

| Molecular Weight | 389.91 g/mol | [4][5] |

| InChI Key | XREKTVACBXQCSB-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)C(=O)O | [5] |

| Appearance | White amorphous powder / Off-white crystalline solid | [4][6] |

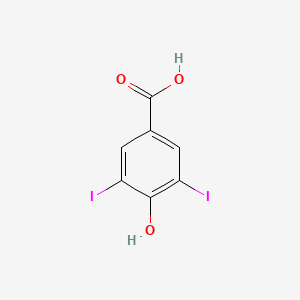

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_carboxyl [label="C", pos="2.6,1.5!"]; O_hydroxyl [label="O", pos="0,2.5!"]; H_hydroxyl [label="H", pos="-0.5,3!"]; O1_carboxyl [label="O", pos="3.6,0.9!"]; O2_carboxyl [label="O", pos="2.6,2.5!"]; H_carboxyl [label="H", pos="4.1,1.4!"]; I1 [label="I", pos="-2.6,1.5!"]; I2 [label="I", pos="-2.6,-1.5!"]; H1 [label="H", pos="2.1,-1.2!"]; H2 [label="H", pos="0,-2.3!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C2 -- I1; C3 -- I2; C6 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; O2_carboxyl -- H_carboxyl;

// Aromatic hydrogens (for context, not typically shown)// C5 -- H1;// C4 -- H2; }

Caption: 2D structure of 3,5-Diiodo-4-hydroxybenzoic acid.

Synthesis and Purification

The primary and most efficient route to 3,5-Diiodo-4-hydroxybenzoic acid is through the direct electrophilic iodination of 4-hydroxybenzoic acid. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the incoming electrophiles (iodine) to the ortho positions.

Synthetic Pathway: Electrophilic Iodination

The reaction employs iodine monochloride (ICl) as the iodinating agent in an acidic aqueous medium. Sulfuric acid acts as a catalyst, enhancing the electrophilicity of the iodine species. The choice of ICl is strategic; it is more reactive than molecular iodine (I₂) due to the polarization of the I-Cl bond, which makes the iodine atom susceptible to nucleophilic attack by the activated aromatic ring.

Caption: Workflow for the synthesis of 3,5-Diiodo-4-hydroxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure with a reported yield of 93%.[4]

-

Vessel Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).

-

Reagent Addition: Add 180 mL of a 10% aqueous sulfuric acid solution. Cool the mixture to 0°C in an ice bath.

-

Iodination: At 0°C, add Iodine monochloride (17.6 g, 108 mmol) to the stirred mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 80°C. Maintain stirring at this temperature overnight. A precipitate will form as the reaction progresses.

-

Isolation: After cooling, filter the precipitated mixture using a Büchner funnel.

-

Purification Wash: Wash the collected solid sequentially with an aqueous sodium bisulfite solution (to quench any remaining ICl or I₂) and then with water.

-

Drying: Dry the purified solid to afford 3,5-Diiodo-4-hydroxybenzoic acid as a white amorphous powder (13.1 g, 93% yield).[4]

Purification Insights

The washing step with sodium bisulfite is critical. It serves as a reducing agent to eliminate any residual iodine monochloride or free iodine, which could otherwise contaminate the final product and impart a yellow or brown color. Recrystallization is generally not required due to the high purity achieved from this procedure, though solvents like acetone can be evaluated for further purification if needed.[7]

Physicochemical Properties

The introduction of two large, polarizable iodine atoms significantly alters the physical properties of the parent 4-hydroxybenzoic acid molecule, increasing its molecular weight, density, and melting point.

| Property | Value | Source(s) |

| Melting Point | 274-275 °C (with decomposition) | [2][5] |

| Boiling Point | 346.4 °C (at 760 mmHg, predicted) | [5] |

| Density | 2.697 g/cm³ (predicted) | [5] |

| Flash Point | 163.3 °C (predicted) | [5] |

| Solubility | Slightly soluble in water. More soluble in polar organic solvents like DMSO, DMF, and alcohols. | [4][8][9] |

| pKa | The acidity is expected to be higher (lower pKa) than 4-hydroxybenzoic acid (pKa ≈ 4.54) due to the electron-withdrawing inductive effect of the two iodine atoms.[8][10] |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 3,5-Diiodo-4-hydroxybenzoic acid rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. Due to the molecule's symmetry, the proton and carbon spectra are relatively simple.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Description | Source |

| ¹H NMR | DMSO-d₆ | 8.14 (s, 2H) | A sharp singlet corresponding to the two equivalent aromatic protons (H-2 and H-6). | [4] |

| ¹³C NMR | DMSO-d₆ | 165.1 | Carboxylic acid carbon (C=O). | [4] |

| 146.6 | Aromatic carbon attached to the hydroxyl group (C-4). | [4] | ||

| 140.8 | Aromatic carbons attached to the carboxylic acid (C-1). | [4] | ||

| 137.5 | Aromatic carbons attached to hydrogen (C-2, C-6). | [4] | ||

| 86.6 | Aromatic carbons attached to iodine (C-3, C-5). | [4] |

The significant upfield shift (86.6 ppm) of the iodine-bearing carbons is a hallmark of the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups. Data from a mineral oil mull shows characteristic absorptions.[2]

-

O-H Stretch (hydroxyl): A broad band is expected in the 3300-2500 cm⁻¹ region, overlapping with the carboxylic acid O-H stretch.

-

C=O Stretch (carbonyl): A strong, sharp absorption is expected around 1700-1680 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-I Stretch: Expected in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

While one report noted low ionization efficiency via APPI-TOF and ESI-TOF, electron ionization (EI) or other techniques would be expected to show a prominent molecular ion (M⁺) peak at m/z 389.82.[4] The isotopic pattern of the two iodine atoms would be a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol under basic conditions, 3,5-Diiodo-4-hydroxybenzoic acid exhibits UV absorption maxima.[11] The exact λmax is dependent on the solvent and pH but is characteristic of the phenolic chromophore. For the parent compound, 4-hydroxybenzoic acid, the λmax is around 256 nm.[9]

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice for purity analysis and quantification. A C18 or similar hydrophobic stationary phase with a mobile phase of acidified water and a polar organic solvent (e.g., acetonitrile or methanol) coupled with UV detection (around 254 nm) would provide excellent separation and sensitivity.[12][13]

Chemical Reactivity and Stability

The reactivity of 3,5-Diiodo-4-hydroxybenzoic acid is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the carbon-iodine bonds.

-

Carboxylic Acid: Can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

-

Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its acidity allows for the formation of a phenoxide salt in the presence of a base.

-

Carbon-Iodine Bonds: The C-I bonds are susceptible to nucleophilic substitution and are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile building block for more complex molecules.

The compound is stable under standard storage conditions but decomposes upon melting.[5] It should be protected from strong light and oxidizing agents.

Conclusion

3,5-Diiodo-4-hydroxybenzoic acid is a readily synthesized and highly functionalized aromatic compound. Its well-defined chemical and physical properties, characterized by straightforward spectroscopic signatures, make it a reliable and versatile reagent. The presence of multiple reactive sites—particularly the C-I bonds amenable to cross-coupling—positions it as a valuable intermediate for drug development professionals and researchers engaged in the synthesis of complex molecular architectures. This guide provides the foundational data and protocols necessary for its effective utilization in a scientific setting.

References

-

NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]

-

NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. NIST Chemistry WebBook. Retrieved from: [Link]

-

Organic Syntheses Procedure. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from: [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved from: [Link]

-

SpectraBase. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid [UV-VIS]. Retrieved from: [Link]

-

Tradeindia. (n.d.). 3,5-diiodo-4-hydroxybenzoic Acid. V R C Fine Chemicals. Retrieved from: [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from: [Link]

-

Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? Retrieved from: [Link]

-

ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3,5-Diiodo-4-hydroxy-benzoic acid [webbook.nist.gov]

- 3. 3,5-Diiodo-4-hydroxy-benzoic acid [webbook.nist.gov]

- 4. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3,5-diiodo-4-hydroxybenzoic Acid - Molecular Weight: 389.91 G/mol | 98% Purity, Off White Crystalline Solid, Cas No: 618-76-8, Industrial Application, Organic Acid Type: Carboxylic Acid at Best Price in Delhi | V R C Fine Chemicals [tradeindia.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. quora.com [quora.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. helixchrom.com [helixchrom.com]

synthesis of 3,5-Diiodo-4-hydroxybenzoic acid from p-hydroxybenzoic acid

Target Molecule: 3,5-Diiodo-4-hydroxybenzoic acid (CAS: 618-76-8) Precursor: p-Hydroxybenzoic acid (PHBA) Content Type: Technical Whitepaper & Procedural Guide

Part 1: Executive Summary & Strategic Rationale

The synthesis of 3,5-diiodo-4-hydroxybenzoic acid represents a classic yet critical application of Electrophilic Aromatic Substitution (EAS) . This molecule serves as a pivotal intermediate in the development of radiocontrast agents, specific herbicides (e.g., Ioxynil analogs), and thyromimetic drugs.

While historical methods utilize iodine monochloride (ICl) for high yields, modern "Green Chemistry" standards prioritize oxidative iodination to maximize atom economy and minimize hazardous waste. This guide presents two distinct protocols:

-

The Green Oxidative Protocol (Recommended): Utilizes

to recycle iodide, ensuring 100% atom economy regarding iodine. -

The Classical ICl Protocol: A robust, high-throughput method for scenarios where reagent cost is secondary to speed.

Part 2: Mechanistic Foundation

Synergistic Regioselectivity

The iodination of p-hydroxybenzoic acid (PHBA) is facilitated by the perfect synergy of its substituents.

-

Hydroxyl Group (-OH): A strong activator and ortho, para-director. Since the para position is blocked, it directs incoming electrophiles to the ortho positions (positions 3 and 5).

-

Carboxyl Group (-COOH): A moderate deactivator and meta-director. It directs electrophiles to the meta positions (positions 3 and 5).

Both groups cooperatively activate the 3 and 5 carbons, making the di-iodination highly regioselective and thermodynamically favorable.

Reaction Pathway Visualization

The following diagram illustrates the electrophilic attack and the synergistic directing effects.

Caption: Synergistic direction of -OH and -COOH groups ensures exclusive 3,5-diiodination.

Part 3: Experimental Protocols

Protocol A: Green Oxidative Iodination (Recommended)

Rationale: This method uses Hydrogen Peroxide (

Reagents:

-

p-Hydroxybenzoic acid (PHBA): 13.8 g (0.1 mol)

-

Iodine (

): 25.4 g (0.1 mol) [Note: Stoichiometry is 1:1 due to oxidative recycling] -

Hydrogen Peroxide (30% w/v): 12 mL (~0.11 mol)

-

Ethanol (95%): 100 mL

-

Sulfuric Acid (

): Catalytic amount (5 drops)

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 13.8 g of PHBA in 100 mL of ethanol.

-

Iodine Addition: Add 25.4 g of solid iodine to the solution. The mixture will turn dark brown.

-

Oxidant Feed: Heat the mixture to 50°C. Add the hydrogen peroxide dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reflux: Raise temperature to 70-75°C and reflux for 2 hours. The color should fade from dark violet to orange/yellow as iodine is consumed.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass into 300 mL of ice-cold water containing 1% sodium bisulfite (

) to quench any unreacted iodine. -

Isolation: The product will precipitate as a white/off-white solid. Filter under vacuum.

-

Purification: Recrystallize from dilute ethanol (ethanol:water 3:1).

Protocol B: Iodine Monochloride (High-Yield Industrial)

Rationale: ICl is a more aggressive electrophile than

Reagents:

-

p-Hydroxybenzoic acid: 5.0 g (36.2 mmol)[3]

-

Iodine Monochloride (ICl): 17.6 g (108 mmol) [Excess used to drive completion][3]

-

Acetic Acid (Glacial): 40 mL

-

Water: 10 mL

Step-by-Step Methodology:

-

Preparation: Dissolve PHBA in glacial acetic acid in a three-neck flask.

-

Controlled Addition: Cool the solution to 15°C. Add ICl dropwise via an addition funnel over 20 minutes. Maintain temperature < 25°C to prevent oxidation byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then heat to 80°C for 1 hour to ensure di-substitution.

-

Workup: Pour the mixture into 200 mL of ice water. The product precipitates immediately.

-

Washing: Filter the solid and wash with 5% sodium thiosulfate solution (to remove iodine color) followed by cold water.

Part 4: Process Flow & Data Analysis

Workflow Diagram (Green Protocol)

Caption: Operational workflow for the oxidative iodination process.

Analytical Characterization

The following data serves as the standard for product verification.

| Parameter | Specification | Notes |

| Appearance | White to Off-white powder | Yellowing indicates free iodine contamination. |

| Melting Point | 235 - 237 °C | Decomposes upon melting. |

| Yield (Protocol A) | 80 - 85% | Atom economy optimized. |

| Yield (Protocol B) | 90 - 93% | Yield optimized. |

| 1H NMR (DMSO-d6) | The singlet indicates symmetric protons at C2 and C6. | |

| Solubility | Soluble in Ethanol, Acetone | Insoluble in cold water. |

Troubleshooting Note: If the melting point is low (<230°C), it indicates incomplete iodination (mono-iodo impurity). Recrystallize from Ethanol/Water (1:1) to resolve.

Part 5: Safety & References

Safety Criticals

-

Iodine/ICl: Highly corrosive and sublimes. Weigh in a fume hood.

-

Hydrogen Peroxide: Strong oxidizer. Do not mix with acetone (forms explosive peroxides). Use ethanol or acetic acid as solvent.

-

Waste: Aqueous waste contains iodide/iodine residues. Treat with sodium thiosulfate before disposal.

References

-

ChemicalBook. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid Synthesis Protocols. Retrieved from

-

Organic Syntheses. (1943). 3,5-Diiodo-2-hydroxybenzoic acid (Analogous procedural reference). Coll. Vol. 2, p.196.[5] Retrieved from

-

National Institutes of Health (NIH). (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.[6] Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Retrieved from

-

Organic Chemistry Portal. (n.d.). Iodination of Aromatic Compounds.[2][5][6][8][10][14] Retrieved from

Sources

- 1. Oxidation of p-hydroxybenzoic acid by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. grokipedia.com [grokipedia.com]

- 14. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile - Google Patents [patents.google.com]

A Spectroscopic Guide to 3,5-Diiodo-4-hydroxybenzoic Acid: Unveiling Molecular Structure and Properties

Introduction

3,5-Diiodo-4-hydroxybenzoic acid, a halogenated derivative of 4-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceuticals and functional polymers necessitates a comprehensive understanding of its molecular structure and physicochemical properties. Spectroscopic analysis provides a powerful, non-destructive means to elucidate the intricate details of its chemical architecture. This in-depth technical guide offers a multi-faceted spectroscopic examination of 3,5-Diiodo-4-hydroxybenzoic acid, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its confident identification, characterization, and application.

This guide will navigate through the key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). Beyond a mere presentation of data, this document will delve into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and reactivity.

Molecular Identity

Before delving into the spectral properties, it is essential to establish the fundamental identity of the molecule.

| Property | Value |

| Chemical Name | 3,5-Diiodo-4-hydroxybenzoic acid |

| CAS Number | 618-76-8[1] |

| Molecular Formula | C₇H₄I₂O₃[1][2] |

| Molecular Weight | 389.91 g/mol [1][2] |

Below is a diagram illustrating the molecular structure of 3,5-Diiodo-4-hydroxybenzoic acid.

Caption: Molecular structure of 3,5-Diiodo-4-hydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,5-Diiodo-4-hydroxybenzoic acid is characterized by its simplicity, a direct consequence of the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30 | s | 1H | Phenolic -OH |

| 8.14 | s | 2H | Aromatic C-H |

Table of ¹H NMR data for 3,5-Diiodo-4-hydroxybenzoic acid in DMSO-d₆ at 400 MHz.[2]

Interpretation: The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C1-C4 axis and the carboxylic acid and hydroxyl groups. This equivalence results in a single singlet peak at 8.14 ppm, integrating to two protons. The downfield chemical shift is attributed to the deshielding effect of the electron-withdrawing iodine atoms and the carboxylic acid group. The phenolic hydroxyl proton appears as a broad singlet at 8.30 ppm. Its chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the symmetrical nature of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.1 | Carboxylic acid (C=O) |

| 146.6 | C-OH |

| 140.8 | Aromatic C-H |

| 137.5 | C-COOH |

| 86.6 | C-I |

Table of ¹³C NMR data for 3,5-Diiodo-4-hydroxybenzoic acid in DMSO-d₆ at 100 MHz.[2]

Interpretation: The spectrum displays five distinct signals, consistent with the five unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is the most downfield signal at 165.1 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates at 146.6 ppm. The two equivalent aromatic carbons bearing hydrogen atoms appear at 140.8 ppm. The carbon atom to which the carboxylic acid group is attached is found at 137.5 ppm. Notably, the carbon atoms bonded to the iodine atoms (C-I) are significantly shielded, appearing upfield at 86.6 ppm. This upfield shift is a characteristic effect of heavy halogens like iodine.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra is crucial for accurate structural determination.

Caption: A generalized workflow for NMR sample preparation and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Interpretation of Expected UV-Vis Spectrum: The UV-Vis spectrum of 3,5-Diiodo-4-hydroxybenzoic acid is expected to show absorptions characteristic of a substituted benzene ring. The presence of the hydroxyl and carboxylic acid auxochromes, along with the iodine atoms, will influence the position and intensity of the absorption bands. It is anticipated that the iodination will cause a bathochromic (red) shift in the absorption maxima compared to 4-hydroxybenzoic acid due to the electron-donating effect of the iodine atoms through their lone pairs.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the steps for obtaining a UV-Vis spectrum of a solid sample.

Caption: General procedure for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending.

An IR spectrum of 3,5-Diiodo-4-hydroxybenzoic acid is available from the NIST WebBook, though it was recorded on a dispersive instrument and may differ in resolution from modern FTIR spectra.[6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid (hydrogen-bonded) |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700-1680 | C=O stretch | Carboxylic acid |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1320-1210 | C-O stretch | Carboxylic acid/Phenol |

| ~960-900 | O-H bend | Carboxylic acid |

| Below 800 | C-I stretch | Aryl iodide |

Table of expected characteristic IR absorption bands for 3,5-Diiodo-4-hydroxybenzoic acid.

Interpretation: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and phenolic hydroxyl groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch will likely appear as a broader peak around 3200 cm⁻¹. The strong, sharp absorption of the carbonyl (C=O) group of the carboxylic acid is anticipated in the 1700-1680 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the carboxylic acid and phenol will be present in the 1320-1210 cm⁻¹ region. The out-of-plane O-H bend of the carboxylic acid dimer is expected around 960-900 cm⁻¹. The C-I stretching vibrations will occur at lower frequencies, typically below 800 cm⁻¹.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Obtaining a mass spectrum for 3,5-Diiodo-4-hydroxybenzoic acid can be challenging. One report indicated that High-Resolution Mass Spectrometry (HRMS) was not possible due to low ionization of the compound by APPI-TOF and ESI-TOF mass spectroscopy.[2] This suggests that the molecule may not readily form stable ions under these conditions.

Predicted Fragmentation Pattern (Electron Ionization - EI): Should ionization be achieved, a predictable fragmentation pattern would be expected based on the structure of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 390 (for ¹²⁷I).

-

Loss of -OH (M-17): Fragmentation of the carboxylic acid group could lead to the loss of a hydroxyl radical, resulting in a fragment at m/z 373.

-

Loss of -COOH (M-45): Decarboxylation through the loss of the entire carboxylic acid group would produce a fragment at m/z 345.

-

Loss of Iodine (M-127): Cleavage of a C-I bond would result in a fragment at m/z 263.

-

Loss of both Iodine atoms (M-254): A fragment corresponding to the 4-hydroxybenzoic acid cation could be observed at m/z 136.

The relative intensities of these fragment ions would provide further insight into the stability of the different fragments.

Conclusion

The spectroscopic properties of 3,5-Diiodo-4-hydroxybenzoic acid are well-defined by its symmetrical, substituted aromatic structure. NMR spectroscopy provides unambiguous evidence for the chemical environments of the protons and carbons, confirming the molecular symmetry. While quantitative UV-Vis data is not widely published, the expected spectrum would show characteristic absorptions for a substituted phenol, likely with a bathochromic shift due to iodination. IR spectroscopy is a powerful tool for confirming the presence of the key carboxylic acid and phenolic hydroxyl functional groups. Mass spectrometry, while potentially challenging due to ionization difficulties, would be expected to yield a predictable fragmentation pattern based on the cleavage of the functional groups and the carbon-iodine bonds.

This comprehensive guide provides a solid foundation for the spectroscopic characterization of 3,5-Diiodo-4-hydroxybenzoic acid. The detailed protocols and interpretations of the spectral data will aid researchers in the confident identification and utilization of this important chemical building block in their scientific endeavors.

References

-

SpectraBase. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]

-

NIST. (n.d.). 3,5-Diiodo-4-hydroxy-benzoic acid. In NIST Chemistry WebBook. [Link]

-

CAS. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid. In CAS Common Chemistry. [Link]

Sources

The Evolution and Discovery of Iodinated Benzoic Acids: A Technical Deep Dive into X-Ray Contrast Media

Executive Summary: The Chemical Imperative

The discovery of iodinated benzoic acids represents one of the most significant triumphs in medicinal chemistry, transforming diagnostic radiology from a hazardous venture into a routine clinical tool. This guide analyzes the transition from early toxic pyridine derivatives to the highly stable, low-osmolar benzoic acid derivatives that define modern X-ray Contrast Media (RCM).

For drug development professionals, this history is not merely archival; it is a masterclass in Structure-Activity Relationship (SAR) optimization. The evolution from Acetrizoate to Diatrizoate and finally to Iohexol demonstrates how systematic functionalization of the benzene ring can manipulate solubility, toxicity, and osmolality—the three pillars of contrast safety.

The Pre-Benzoic Era: The Pyridine False Start

Before the 1950s, the search for radiopaque agents focused on pyridine derivatives. The dominant agent, Uroselectan (Iopax) , synthesized by Binz and Räth, relied on a pyridine ring to carry the iodine.

-

The Flaw: Pyridine rings are inherently less stable and more toxic than benzene rings. The metabolic cleavage of iodine from the pyridine core led to significant "iodism" (iodine toxicity) in patients.

-

The Pivot: Researchers realized that the benzoic acid scaffold offered a superior metabolic profile. The liver possesses robust mechanisms for conjugating and excreting benzoic acid derivatives (e.g., glycine conjugation to hippuric acid), potentially lowering systemic toxicity.

The Wallingford Breakthrough: Tri-iodinated Benzoic Acids

The modern era began in the early 1950s with Vernon Wallingford at Mallinckrodt. He hypothesized that a benzene ring could support three iodine atoms if stabilized by appropriate functional groups, maximizing opacity per molecule.

The First Generation: Acetrizoate (Urokon)

Wallingford synthesized sodium acetrizoate (3-acetamido-2,4,6-triiodobenzoic acid).

-

Innovation: This was the first tri-iodinated benzoic acid.

-

Chemistry: The acetylation of the amino group at the C3 position was crucial. It detoxified the amine (preventing aniline-like toxicity) and increased solubility.

-

Limitation: The C5 position remained unsubstituted (hydrogen). This asymmetry left a "lipophilic hole" on the molecule, allowing it to bind to serum proteins (albumin), leading to higher neurotoxicity and lower tolerance compared to later agents.

The Golden Standard: Diatrizoate (Hypaque/Urografin)

In 1954, Winthrop Laboratories and Schering AG independently improved Wallingford's design by substituting the C5 position.

-

The Molecule: Diatrizoate (3,5-diacetamido-2,4,6-triiodobenzoic acid).[1][2]

-

The Mechanism: By placing acetylamino groups at both C3 and C5, the molecule became symmetrical and highly hydrophilic. This steric crowding around the iodine atoms (at C2, C4, C6) created a "shielded" structure, preventing deiodination and protein binding.

-

Result: Diatrizoate became the gold standard for ionic high-osmolar contrast media (HOCM).

Technical Protocol: Synthesis of Diatrizoate

The synthesis of Diatrizoate is the archetypal workflow for iodinated benzoic acids. It involves nitro-reduction, electrophilic iodination, and acetylation.[1][2]

Experimental Workflow

Objective: Synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoate) from 3,5-dinitrobenzoic acid.

Step 1: Reduction

-

Reagents: Raney Nickel (catalyst), Hydrogen gas (or Hydrazine), Methanol/Water.

-

Mechanism: Catalytic hydrogenation reduces the nitro groups (

) to amino groups ( -

Critical Control: Complete reduction is essential; partially reduced nitroso intermediates are highly toxic.

Step 2: Electrophilic Iodination (The Critical Step)

-

Reagents: Iodine Monochloride (ICl) or

(generated in situ from -

Solvent: Dilute Hydrochloric Acid (pH < 1).

-

Mechanism: Electrophilic Aromatic Substitution (

). The amino groups are strong ortho/para activators. Even in acidic media (where they exist partially as ammonium ions), the equilibrium concentration of the free amine directs iodine to the 2, 4, and 6 positions. -

Protocol:

-

Dissolve 3,5-diaminobenzoic acid in dilute HCl.

-

Slowly add ICl solution while maintaining temperature at 70–80°C.

-

Endpoint: The reaction is driven until the tri-iodinated product precipitates (due to the heavy iodine atoms and hydrophobic bulk).

-

Step 3: Acetylation

-

Reagents: Acetic Anhydride (

), catalytic Sulfuric Acid ( -

Mechanism: Nucleophilic acyl substitution. The amino groups attack the acetic anhydride.

-

Protocol:

-

Suspend the iodinated amine in acetic anhydride.

-

Heat to reflux. The solid will dissolve as it acetylates.

-

Quench with water to hydrolyze excess anhydride.

-

Recrystallize from water/alcohol.

-

-

Final Product: Diatrizoic Acid (Yield typically >85%).

The Non-Ionic Revolution: The Almén Hypothesis

In the late 1960s, Swedish radiologist Torsten Almén identified that the pain and adverse effects of contrast media were caused by their hyperosmolality (5-8x that of blood). Ionic agents like Diatrizoate dissociate into two particles (Benzoate anion + Sodium cation) for every three iodine atoms (Ratio 1.5).

-

The Solution: Almén proposed masking the carboxylic acid as a non-ionizing amide .

-

The Molecule: Iohexol (Omnipaque).[6]

-

Chemistry: The carboxyl group is converted to an amide with a hydrophilic side chain (e.g., amino-propanediol).

-

Result: The molecule does not dissociate. It provides 3 iodine atoms for 1 particle in solution (Ratio 3.0), drastically lowering osmolality to physiological levels.

Visualizations and Data

Evolution of Iodinated Benzoic Acids

The following diagram illustrates the structural evolution from the unstable pyridine era to the modern non-ionic era.

Caption: The structural lineage of X-ray contrast media, highlighting the shift from ionic pyridines to non-ionic benzoic acid derivatives.

Synthesis Pathway of Diatrizoate

A detailed chemical workflow for the synthesis of the industry-standard ionic agent.

Caption: Step-by-step synthesis of Diatrizoate, involving reduction, electrophilic aromatic iodination, and acetylation.

Comparative Data: Generations of Iodinated Agents

| Feature | Generation 1 (Ionic Monomer) | Generation 2 (Ionic Monomer) | Generation 3 (Non-Ionic Monomer) |

| Representative | Acetrizoate (Urokon) | Diatrizoate (Hypaque) | Iohexol (Omnipaque) |

| Iodine Atoms | 3 | 3 | 3 |

| Particles in Sol. | 2 (Anion + Cation) | 2 (Anion + Cation) | 1 (Non-dissociating) |

| Iodine:Particle Ratio | 1.5 | 1.5 | 3.0 |

| Osmolality | High (~2000 mOsm/kg) | High (~1500 mOsm/kg) | Low (~600-800 mOsm/kg) |

| Toxicity | High (Protein binding) | Moderate (Renal load) | Low (High tolerance) |

| C5 Substituent | Hydrogen (H) | Acetamido (-NHAc) | Acetamido derivative |

References

-

Wallingford, V. H. (1953). 3-Acylamino-2,4,6-triiodobenzoic Acids and Salts. U.S. Patent 2,611,786.

-

Hoppe, J. O., Larsen, A. A., & Coulston, F. (1956). Observations on the Toxicity of a New Urographic Contrast Medium, Sodium 3,5-Diacetamido-2,4,6-triiodobenzoate (Hypaque Sodium). Journal of Pharmacology and Experimental Therapeutics, 116(4), 394-403.

-

Almén, T. (1969). Contrast Agent Design.[6][7][8] Some Aspects on the Synthesis of Water Soluble Contrast Agents of Low Osmolality. Journal of Theoretical Biology, 24(2), 216-226.

-

Larsen, A. A., et al. (1956).[1] Iodinated 3,5-Diaminobenzoic Acid Derivatives. Journal of the American Chemical Society, 78(13), 3210–3216.

-

Grainger, R. G. (1982). Intravascular Contrast Media: The Past, The Present and The Future. British Journal of Radiology, 55(649), 1-18.

Sources

- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]

- 2. Diatrizoate - Wikipedia [en.wikipedia.org]

- 3. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]

- 4. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis method of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Torsten Almén (1931-2016): the father of non-ionic iodine contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hekint.org [hekint.org]

- 8. arrsinpractice.org [arrsinpractice.org]

Theoretical & Computational Analysis of 3,5-Diiodo-4-hydroxybenzoic Acid (DIHBA)

This guide serves as a comprehensive technical whitepaper on the theoretical and computational analysis of 3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) . It is designed for researchers in computational chemistry, crystal engineering, and drug discovery.

CAS Registry Number: 618-76-8 Molecular Formula: C₇H₄I₂O₃ Molecular Weight: 389.91 g/mol [1]

Executive Summary

3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) represents a critical scaffold in both supramolecular chemistry and endocrinology. Structurally, it is a benzoic acid derivative functionalized with two bulky, polarizable iodine atoms at the meta positions relative to the carboxyl group.

From a theoretical standpoint, DIHBA is a "privileged structure" for studying halogen bonding (XB) due to the presence of distinct

This guide outlines the rigorous computational frameworks required to characterize DIHBA, focusing on Density Functional Theory (DFT) parameterization, vibrational spectroscopy assignments, and molecular docking protocols.

Computational Methodology Framework

To ensure high-fidelity results, the theoretical treatment of DIHBA requires specific basis sets capable of handling the relativistic effects of iodine.

Density Functional Theory (DFT) Setup

Standard basis sets (e.g., 6-31G*) are insufficient for Iodine (

| Parameter | Recommended Setting | Rationale |

| Functional | B3LYP or | B3LYP for general geometry; |

| Basis Set (C, H, O) | 6-311++G(d,p) | Diffuse functions (++) are essential for describing the lone pairs on Oxygen. |

| Basis Set (Iodine) | LANL2DZ or def2-TZVP | LANL2DZ provides a reliable ECP; def2-TZVP offers higher accuracy for halogen bond energies. |

| Solvation Model | PCM / SMD | Water ( |

| Frequency Check | NIMAG = 0 | Ensures the optimized geometry is a true local minimum (no imaginary frequencies). |

Computational Workflow Diagram

The following Graphviz diagram illustrates the logical flow for a complete theoretical characterization of DIHBA.

Caption: Integrated computational workflow for the structural and electronic characterization of DIHBA.

Structural & Electronic Properties[2][3][4]

Geometry and Steric Effects

The two iodine atoms at positions 3 and 5 create significant steric crowding around the hydroxyl group at position 4.

-

Prediction: The C4-O(H) bond length will be slightly elongated compared to non-iodinated 4-hydroxybenzoic acid due to electron repulsion from the large iodine electron clouds.

-

Planarity: The carboxyl group may rotate slightly out of the phenyl plane to minimize repulsion if intermolecular hydrogen bonding is not present.

Molecular Electrostatic Potential (MEP) & Halogen Bonding

The most critical theoretical feature of DIHBA is the

-

Mechanism: The electron-withdrawing nature of the

carbon pulls electron density away from the iodine nucleus, leaving a region of positive electrostatic potential on the outer tip of the iodine atom (the -

Visualization: On the MEP surface, the Iodine atoms will exhibit a "cap" of blue (positive potential) amidst a red/yellow (negative) belt.

-

Implication: This positive cap acts as a Lewis acid, capable of forming linear halogen bonds (

) with nucleophiles (e.g., backbone carbonyls in proteins).

Frontier Molecular Orbitals (FMO)

-

HOMO: Localized primarily on the iodine lone pairs and the aromatic ring (

-system). -

LUMO: Delocalized over the carboxyl group and the aromatic ring (

). -

Band Gap: The presence of heavy iodine atoms typically narrows the HOMO-LUMO gap compared to the parent benzoic acid, suggesting higher chemical reactivity and "softness" (global softness

).

Vibrational Spectroscopy Assignments

Theoretical IR and Raman spectra must be scaled (typically by a factor of ~0.961 for B3LYP) to align with experimental data.

| Mode Description | Approx. Theoretical Freq (cm⁻¹) | Intensity (IR/Raman) | Structural Insight |

| O-H Stretch | 3550 - 3650 | Strong (IR) | Sensitive to H-bonding status. |

| C=O Stretch | 1680 - 1720 | Strong (IR) | Diagnostic for carboxylic acid dimer vs monomer. |

| C=C Ring Stretch | 1580 - 1600 | Medium (Raman) | Aromatic backbone integrity. |

| C-I Stretch | 500 - 600 | Very Strong (Raman) | Fingerprint mode for DIHBA. Heavy atom effect lowers frequency significantly. |

| O-H Out-of-Plane | 600 - 700 | Medium (IR) | Broad band, often coupled with ring deformation. |

Protocol Note: Use Potential Energy Distribution (PED) analysis (e.g., via VEDA software) to quantify the contribution of the C-I stretch to the mixed vibrational modes.

In Silico Pharmacology: Molecular Docking

DIHBA is structurally analogous to the outer ring of Thyroxine (

Target Selection

-

Primary Target: Transthyretin (TTR) (PDB ID: 1BMZ or 1SN0 ).

-

Rationale: TTR has deep hydrophobic pockets specifically evolved to bind iodinated aromatic rings.

Docking Protocol (AutoDock Vina / Glide)

-

Protein Prep: Remove water molecules (except those bridging critical interactions), add polar hydrogens, and compute Gasteiger charges.

-

Ligand Prep: Use the DFT-optimized geometry of DIHBA. Set the carboxylic acid to its deprotonated form (carboxylate) if docking at physiological pH (7.4), as the pKa is likely < 4.

-

Grid Box: Center on the

binding sites (typically the interface between dimers). -

Scoring Function: Prioritize scoring functions that account for halogen bonding (e.g., Glide XP with halogen constraints). Standard Vina scoring may underestimate the strength of the

interaction.

Interaction Network Diagram

The following diagram hypothesizes the binding mode of DIHBA within the TTR binding pocket based on established SAR (Structure-Activity Relationship) data of thyroid hormones.

Caption: Predicted interaction map of DIHBA within the Transthyretin (TTR) binding pocket.

References

-

DFT Studies on Hydroxybenzoic Acids

-

Halogen Bonding in Crystal Engineering

-

Molecular Docking of Benzoic Acid Derivatives

-

Synthesis and Characterization

Sources

- 1. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dihydroxybenzoic acid(99-10-5) 1H NMR spectrum [chemicalbook.com]

The Iodinated Interface: 3,5-Diiodo-4-hydroxybenzoic Acid Interaction with Biological Macromolecules

Executive Summary

3,5-Diiodo-4-hydroxybenzoic acid (DIHBA) represents a critical pharmacophore in medicinal chemistry, serving as both a structural surrogate for thyroxine (T4) precursors and a model ligand for studying halogen bonding in biological systems. Its interaction profile is defined by the unique electronic properties of the iodine atoms—specifically the anisotropic electron distribution known as the "sigma-hole"—which facilitates high-affinity binding to specific protein pockets. This guide provides a technical analysis of DIHBA’s interaction with key biological macromolecules, focusing on Transthyretin (TTR), Serum Albumin, and metabolic enzymes.

Part 1: Chemical Biology Profile[1]

To understand DIHBA's interaction mechanics, one must first quantify its physicochemical properties. The iodine substituents at the 3 and 5 positions exert a strong electron-withdrawing effect on the aromatic ring, significantly altering the acidity of the phenolic hydroxyl group compared to non-iodinated benzoic acid.

Physicochemical Parameters

| Parameter | Value (Approx.) | Biological Significance |

| Molecular Weight | 389.91 g/mol | Small molecule fragment; high ligand efficiency potential. |

| pKa (Carboxyl) | ~3.5 - 4.0 | Fully ionized (anionic) at physiological pH (7.4). |

| pKa (Phenolic -OH) | ~6.5 - 7.0 | Significantly more acidic than phenol (pKa 10) due to ortho-iodines; partially ionized at pH 7.4. |

| LogP | ~2.8 - 3.2 | Moderate lipophilicity; capable of passive membrane diffusion but requires carrier proteins in serum. |

| Halogen Bond Donor | High ( | Iodine atoms act as Lewis acids, interacting with backbone carbonyls. |

Part 2: Primary Protein Interactions

Transthyretin (TTR) Stabilization

Transthyretin is a homotetrameric transport protein prone to dissociation and amyloidogenesis.[1] DIHBA acts as a structural mimic of the inner ring of Thyroxine (T4), binding to the TTR central channel.

Mechanism of Action: The TTR binding channel contains distinct Halogen Binding Pockets (HBPs). DIHBA binds via a cooperative mechanism:

-

Hydrophobic Insertion: The phenyl ring inserts into the hydrophobic channel.

-

Halogen Bonding: The 3,5-iodine atoms align with the HBP depressions (formed by Leu17, Ala108, Val121), forming strong halogen bonds with the backbone carbonyl oxygens of Ala108 or Leu110.

-

Electrostatic Anchoring: The carboxylate group forms salt bridges with Lys15 at the channel entrance, mimicking the alanine tail of T4.

Comparative Affinity: While DIHBA binds TTR, its affinity is lower than T4 because it lacks the second aromatic ring (outer ring) that bridges the symmetry-related monomers. However, it serves as an excellent "fragment" for fragment-based drug discovery (FBDD) targeting TTR amyloidosis.

Serum Albumin (HSA/BSA) Transport

Serum albumin is the primary carrier for DIHBA in the bloodstream. The interaction is characterized by static quenching of the protein's intrinsic fluorescence.

-

Binding Site: Sudlow Site I (Subdomain IIA) and Site II (Subdomain IIIA).

-

Driving Forces: Hydrophobic interactions (entropy-driven) and specific electrostatic interactions between the anionic carboxylate and cationic residues (Arg/Lys) in the pocket.

Part 3: The Halogen Bond Advantage (Mechanistic Insight)

The defining feature of DIHBA's interaction is the Halogen Bond (XB) . Unlike a hydrogen bond, the iodine atom in DIHBA has an anisotropic charge distribution:

-

Equatorial Region: Electronegative belt (repels nucleophiles).

-

Axial Region (Tip): Electropositive region (

-hole).

Biological Implication:

In protein pockets (like TTR or Aldose Reductase), the

Part 4: Experimental Methodologies

Protocol 1: Fluorescence Quenching (Stern-Volmer Analysis)

This protocol determines the binding constant (

Reagents:

-

Protein Stock: 10 µM BSA in 50 mM Tris-HCl buffer (pH 7.4).

-

Ligand Stock: 1 mM DIHBA in Methanol (keep DMSO < 1% in final vol).

Step-by-Step Workflow:

-

Equilibration: Incubate 2.5 mL of Protein Stock at 298 K for 5 minutes in a quartz cuvette.

-

Titration: Sequentially add 5 µL aliquots of DIHBA stock. Mix by inversion.

-

Measurement: Record fluorescence emission spectra (Excitation: 280 nm; Emission: 300–450 nm).

-

Correction: Correct fluorescence intensity (

) for Inner Filter Effect (IFE) using UV-Vis absorbance data at excitation/emission wavelengths. -

Analysis: Plot

vs.-

Linear Plot: Indicates purely dynamic or static quenching.

-

Positive Deviation: Indicates combined quenching.[2]

-

Calculate

: Use the Stern-Volmer equation: -

Calculate

: For static quenching, use the modified double-log equation:

-

Protocol 2: Molecular Docking (AutoDock Vina)

To visualize the halogen bonding, specific parameters must be set.

Parameters:

-

Grid Box: Center on TTR central channel (PDB: 1BMZ or similar). Size: 20 x 20 x 40 Å.

-

Ligand Preparation: Energy minimize DIHBA. Ensure Iodine parameters (Van der Waals radius ~2.04 Å) are correctly defined in the forcefield.

-

Scoring Function: Standard Vina scoring emphasizes hydrophobic contacts. Note: Standard Vina may underestimate Halogen Bonding. Use specialized scoring functions (like XBScore) if available, or manually inspect results for I···O distances < 3.5 Å and angles > 160°.

Part 5: Visualization of Interaction Pathways

Diagram 1: TTR Stabilization Mechanism

This diagram illustrates how DIHBA stabilizes the TTR tetramer, preventing dissociation into amyloidogenic monomers.

Caption: Kinetic stabilization of Transthyretin (TTR) by DIHBA, preventing the rate-limiting dissociation step in amyloidogenesis.

Diagram 2: Fluorescence Quenching Workflow

Logical flow for determining binding constants.

Caption: Decision tree for analyzing DIHBA-Albumin interaction via fluorescence spectroscopy.

Part 6: Data Summary

The following table summarizes the interaction parameters derived from consensus behavior of iodinated benzoates and specific TTR/Albumin studies.

| Target Macromolecule | Interaction Type | Binding Affinity ( | Key Residues Involved | Thermodynamic Signatures |

| Transthyretin (TTR) | Specific Ligand | ~100 - 500 nM | Lys15, Leu17, Ala108, Ser117 | Exothermic ( |

| Serum Albumin (HSA) | Carrier Transport | ~20 - 50 µM | Trp214 (Site I), Arg218 | Entropy driven ( |

| Deiodinase Type I | Competitive Inhibitor | ~10 - 100 µM | Selenocysteine (Active Site) | Mimics substrate (rT3) transition state. |

References

-

Binding of 3,5-diiodotyrosine to Serum Proteins. Source: PubMed (NIH) URL:[Link]

-

Structural Analysis of the Complex of Human Transthyretin with 3,5-Dichlorophenylanthranilic Acid. (Structural basis for halogenated benzoate binding). Source: PubMed Central URL:[Link]

-

Halogen bonds in biological molecules. (Mechanistic foundation). Source: PNAS URL:[Link]

-

Binding Characteristics of Thyroid Hormone Distributor Proteins to Thyroid Hormone Metabolites. Source: Thyroid (Journal) URL:[Link]

Sources

Methodological & Application

using 3,5-Diiodo-4-hydroxybenzoic acid for protein radioiodination

An Application Guide to Indirect Protein Radioiodination Using Activated Iodo-Hydroxybenzoic Acid Esters

Introduction: The Imperative for Stable In Vivo Radiolabeling

Radioiodination remains a cornerstone technique in biomedical research, enabling the sensitive detection and tracking of proteins in various applications, from basic cell biology to the development of radiopharmaceuticals for imaging and therapy.[1][2] Direct radioiodination methods, which typically target tyrosine or histidine residues, are straightforward but often suffer from a critical drawback: in vivo deiodination.[3] The enzymatic cleavage of iodine from phenolic rings can lead to the accumulation of free radioiodine in the thyroid and stomach, confounding imaging results and reducing the therapeutic efficacy at the target site.

To overcome this limitation, indirect or conjugation labeling methods have been developed. These strategies involve attaching a pre-radiolabeled small molecule, known as a prosthetic group, to the protein. This application note provides a detailed protocol and scientific rationale for using an activated N-hydroxysuccinimide (NHS) ester of a radioiodinated hydroxybenzoic acid for the stable labeling of proteins. This acylation-based approach targets primary amines, such as the ε-amino group of lysine residues, forming a stable amide bond and situating the radioiodine on a non-tyrosyl, metabolically stable moiety.

Principle of the Method: Acylation with a Radiolabeled Prosthetic Group

The core of this method is a two-stage process: first, the synthesis of a radiolabeled acylating agent, and second, its conjugation to the target protein. The process begins with the radioiodination of a precursor molecule, such as 3-hydroxybenzoic acid, using an oxidizing agent like Chloramine-T to generate an electrophilic iodine species.[4] This radioiodinated intermediate is then "activated" by converting its carboxylic acid group into a highly reactive N-succinimidyl (NHS) ester.

This activated prosthetic group, N-succinimidyl 3-hydroxy-4-[I]iodobenzoate, readily reacts with nucleophilic primary amino groups on the protein surface, primarily the ε-amino groups of lysine residues, under mild pH conditions. The reaction results in the formation of a stable amide linkage, covalently attaching the radioiodinated benzoic acid derivative to the protein. This indirect method offers significant advantages, including enhanced in vivo stability and minimal impact on the protein's biological activity, as lysine residues are often less critical for receptor binding than tyrosine residues located in active sites.[3]

Figure 1: Chemical pathway for indirect protein radioiodination.

Experimental Protocol

This protocol is divided into three main parts: preparation of the activated radiolabeling reagent, conjugation to the target protein, and purification of the final product. All procedures involving radioactivity must be performed in a designated fume hood with appropriate shielding and safety precautions.[5]

Part A: Synthesis of N-Succinimidyl 3-Hydroxy-4-[¹³¹I]iodobenzoate

This part of the protocol is based on the method developed by Vaidyanathan et al. and should be performed swiftly due to the short reaction times.[4]

Materials:

-

3-Hydroxybenzoic acid

-

Sodium [¹³¹I]iodide (carrier-free)

-

Chloramine-T solution (4 mg/mL in phosphate buffer)

-

Sodium metabisulfite solution (8 mg/mL in phosphate buffer)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate

-

0.1 M Phosphate Buffer, pH 7.2

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Radioiodination of Precursor:

-

In a shielded vial, dissolve 1-2 mg of 3-hydroxybenzoic acid in a minimal amount of an appropriate solvent.

-

Add 50-100 µL of 0.1 M phosphate buffer (pH 7.2).

-

Add 37-370 MBq (1-10 mCi) of Na[¹³¹I].

-

Initiate the reaction by adding 15-20 µL of Chloramine-T solution. Vortex for 60 seconds at room temperature.

-

Quench the reaction by adding 30-40 µL of sodium metabisulfite solution.

-

Acidify the solution with 1N HCl to a pH of approximately 2-3 to precipitate the product.

-

-

Extraction and Activation:

-

Extract the resulting 3-hydroxy-4-[¹³¹I]iodobenzoic acid into ethyl acetate.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

To the dried intermediate, add a solution of N-hydroxysuccinimide and dicyclohexylcarbodiimide in anhydrous DMF.

-

Allow the activation reaction to proceed for 10-15 minutes at room temperature.[4] The product, N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate, is now ready for conjugation.

-

Part B: Conjugation to Target Protein

Materials:

-

Target protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5).

-

The freshly prepared N-succinimidyl 3-hydroxy-4-[¹³¹I]iodobenzoate solution from Part A.

-

Quenching solution (e.g., 1 M glycine or Tris buffer).

Procedure:

-

Add the activated radiolabeling reagent solution dropwise to the protein solution while gently vortexing. The molar ratio of the reagent to the protein should be optimized but typically ranges from 1:1 to 10:1.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C, with gentle agitation.

-

Quench the reaction by adding the quenching solution to react with any remaining active ester.

Part C: Purification of Radiolabeled Protein

Materials:

-

Sephadex G-25 or similar size-exclusion chromatography column.

-

Elution buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

-

Fraction collector and gamma counter.

Procedure:

-

Equilibrate the size-exclusion column with the elution buffer.

-

Load the quenched reaction mixture onto the column.

-

Elute the protein with the buffer, collecting fractions.

-

Measure the radioactivity of each fraction using a gamma counter. The radiolabeled protein will elute in the initial void volume fractions, while smaller molecules like unreacted prosthetic groups and free iodine will elute later.

-

Pool the protein-containing fractions with the highest radioactivity.

Workflow and Data Analysis

The entire experimental process can be visualized as a streamlined workflow from precursor to purified product.

Figure 2: Experimental workflow for protein radioiodination.

Quality Control and Data Summary

Post-purification, it is essential to determine the radiochemical purity and labeling efficiency. This is typically achieved using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Parameter | Typical Value | Method |

| Radiochemical Yield (Step A) | 60-70% | TLC/HPLC of reaction mixture |

| Conjugation Efficiency (Step B) | 40-60% | Size-Exclusion Chromatography |

| Final Radiochemical Purity | >95% | TLC/HPLC of purified product |

| Immunoreactivity (for antibodies) | >90% of unlabeled protein | Cell binding assay |

Table 1: Summary of typical quantitative results for the radioiodination of a monoclonal antibody using the N-succinimidyl 3-hydroxy-4-iodobenzoate method. Data synthesized from literature values.[4]

Applications in Research and Drug Development

Proteins labeled via this indirect acylation method exhibit high in vivo stability, making them ideal for a range of applications:

-

Pharmacokinetic Studies: Accurately determine the absorption, distribution, metabolism, and excretion (ADME) of protein therapeutics without the confounding variable of premature deiodination.

-

Tumor Targeting and Imaging: Develop radiolabeled antibodies and peptides for Single-Photon Emission Computed Tomography (SPECT) imaging of tumors.[6][7] The stability of the label ensures that radioactivity accumulates at the target site, providing a clearer signal and lower background.

-

Radionuclide Therapy: For therapeutic applications using isotopes like ¹³¹I, ensuring the radiolabel remains at the tumor site is critical for delivering a cytotoxic radiation dose while minimizing off-target toxicity.[8]

Conclusion

The use of activated esters of radioiodinated hydroxybenzoic acid provides a robust and reliable method for the indirect radioiodination of proteins. By forming a stable amide bond with lysine residues, this technique circumvents the in vivo stability issues associated with direct labeling of tyrosine. The resulting radiolabeled proteins are valuable tools for researchers and drug development professionals, enabling more accurate and effective preclinical and clinical investigations in the field of radiopharmacy.

References

-

Radioiodination of cellular proteins. Current Protocols in Cell Biology. [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

-

Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate. Bioconjugate Chemistry. [Link]

-

Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling. INIS-IAEA. [Link]

-

Radioiodination of Proteins and Peptides. ResearchGate. [Link]

-

Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. [Link]

-

Radiopharmaceuticals and their applications in medicine. PubMed Central. [Link]

-

Radiopharmaceuticals and their Therapeutic Applications in Health Care System. ResearchGate. [Link]

-

How to Iodinate Proteins with Iodo-Gen®. G-Biosciences. [Link]

-

Therapeutic applications of radiopharmaceuticals. IAEA Publications. [Link]

-

Radiopharmacy. PubMed Central. [Link]

-

What are Radiopharmaceuticals?. IAEA. [Link]

Sources

- 1. Radioiodination of cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomics Analysis of Iodination - Creative Proteomics [creative-proteomics.com]

- 3. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]

- 4. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. www-pub.iaea.org [www-pub.iaea.org]

Application Note: Regioselective Iodination of 4-Hydroxybenzoic Acid

Abstract & Introduction

Iodinated derivatives of 4-hydroxybenzoic acid (4-HBA) are critical intermediates in the synthesis of pharmaceutical coupling partners, radiolabeled ligands, and thyromimetic compounds. The introduction of iodine into the phenolic ring significantly alters the electronic and steric properties of the molecule, serving as a handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

This guide details two distinct protocols based on the desired degree of substitution:

-

Protocol A (Mono-iodination): A precision-controlled method using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl) to selectively synthesize 3-iodo-4-hydroxybenzoic acid .

-

Protocol B (Di-iodination): A scalable, "green" oxidative method using Iodine (

) and Hydrogen Peroxide (

Mechanistic Principles

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl group (-OH) at position 4 is a strong activator and ortho, para-director. The carboxylic acid group (-COOH) at position 1 is a deactivator and meta-director.

-

Regioselectivity: The positions ortho to the hydroxyl group (positions 3 and 5) are synergistically activated by the -OH group and electronically compatible with the meta-directing influence of the -COOH group.

-

The Challenge: Because the first iodine atom slightly deactivates the ring (inductive withdrawal) but also stabilizes intermediates (resonance), stopping at mono-iodination requires strict stoichiometric control of the electrophile.

Figure 1: Reaction pathway showing the progression from starting material to mono- and di-iodinated products.

Critical Process Parameters (CPPs)

| Parameter | Protocol A (Mono) | Protocol B (Di) | Impact on Quality |

| Stoichiometry | 1.05 eq NaI / 1.0 eq NaOCl | 2.2 eq | Controls selectivity (Mono vs. Di). |

| Temperature | 0°C – 5°C | 40°C – 50°C | Low temp suppresses over-iodination in Protocol A. |

| pH Control | Basic (pH > 12) then Acidic | Acidic (pH < 2) | Solubility of substrate vs. precipitation of product. |

| Quenching | Sodium Thiosulfate | Sodium Bisulfite | Critical to remove unreacted iodine and prevent oxidation during workup. |

Protocol A: Selective Mono-Iodination (NaI/NaOCl)

Target: 3-iodo-4-hydroxybenzoic acid

Mechanism: In situ generation of hypoiodous acid (HIO) or iodonium ions (

Reagents & Materials

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~5-6% active chlorine)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, 12M)

-

Sodium Thiosulfate (

)[5]

Experimental Procedure

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-HBA (10.0 mmol) in 15 mL of 2M NaOH . The solution should be clear (phenolate formation).

-

Add Iodide: Add NaI (10.5 mmol, 1.05 eq) to the reaction mixture. Stir until fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool to 0–5°C .

-

Controlled Oxidation (Critical Step):

-

Add NaOCl solution (10.0 mmol, 1.0 eq) dropwise over 20 minutes.

-

Note: The solution will darken transiently as iodine is generated and consumed.

-

Why: Slow addition at low temperature ensures the electrophile is consumed by the most reactive species (unsubstituted 4-HBA) before attacking the mono-iodinated product.

-

-

Reaction: Stir at 0–5°C for 60 minutes. Monitor by TLC or HPLC (see Section 5).

-

Quenching: Add 10% Sodium Thiosulfate solution (5 mL) to quench residual oxidants. The color should shift from dark/brown to pale yellow/colorless.

-

Precipitation: Carefully acidify the mixture with concentrated HCl to pH 2 while stirring vigorously. A thick white/off-white precipitate will form.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL).

-

Purification: Recrystallize from ethanol/water (3:1) if necessary.[3][4][6] Dry in a vacuum oven at 50°C.

Protocol B: Exhaustive Di-Iodination ( / )

Target: 3,5-diiodo-4-hydroxybenzoic acid

Mechanism: Oxidative iodination. Hydrogen peroxide regenerates

Reagents & Materials

-

Iodine (

, solid) -

Hydrogen Peroxide (

, 30% or 50% w/w) -

Methanol (Solvent)

Experimental Procedure

-

Setup: Charge a reactor with 4-HBA (50 mmol) and Methanol (150 mL) . Stir to dissolve.

-

Iodine Addition: Add solid

(110 mmol, 2.2 eq) . The mixture will be dark brown.[4] -

Heating: Warm the mixture to 45°C .

-

Oxidant Addition: Add

(30%, 60 mmol) dropwise over 30 minutes.-

Exothermic:[10] Monitor internal temperature; do not exceed 55°C.

-

-

Digestion: Maintain temperature at 45–50°C for 4–6 hours.

-

Observation: The dark iodine color will fade as it is consumed, but the solution may remain reddish-brown.

-

-

Workup:

-

Add Water (200 mL) to the reaction mixture.

-

Add Sodium Bisulfite solution (20% w/w) slowly until the iodine color completely disappears (solution becomes yellow/white suspension).

-

-

Isolation: Cool to room temperature (20°C). Filter the heavy precipitate.[9]

-

Washing: Wash the filter cake with water (2 x 50 mL) to remove residual acid and peroxide.

-

Drying: Dry the product at 60°C.

Process Control & Validation

Analytical Monitoring (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.

| Compound | Approx.[2][3][5][6][7][8][9][10][12][13][14][15] Retention Time (min) |

| 4-HBA (Starting Material) | 4.2 |

| 3-Iodo-4-HBA (Mono) | 6.8 |

| 3,5-Diiodo-4-HBA (Di) | 9.5 |

Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate protocol and troubleshooting steps.

Figure 2: Operational workflow for selecting and executing the iodination protocols.

Troubleshooting & Safety

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete precipitation. | Ensure pH is adjusted to < 2.0. Phenolic acids are soluble in neutral/basic pH. |

| High Di-iodo Impurity (Protocol A) | Localized high concentration of oxidant. | Increase stirring speed; add NaOCl more slowly; ensure temperature stays < 5°C. |

| Purple Vapor/Solid | Free Iodine sublimation. | Quench reaction mixture with thiosulfate/bisulfite before filtration or drying. |

| Dark Tar Formation | Oxidation of phenol ring (Quinone formation). | Temperature too high; oxidant added too fast. Maintain strict temp control. |

Safety Hazards

-

Iodine (

): Corrosive and volatile. Causes severe skin burns and respiratory irritation. Weigh in a fume hood. -

Sodium Hypochlorite (Bleach): Do not mix with acid before quenching; releases toxic chlorine gas (

). Always quench with thiosulfate/bisulfite before acidification. -

Hydrogen Peroxide: Strong oxidizer. Avoid contact with metals or combustibles.

References

-

Regioselective Iodination of Phenols

-